molecular formula C16H19BN2O2 B1463296 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1319255-85-0

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1463296
CAS No.: 1319255-85-0
M. Wt: 282.1 g/mol
InChI Key: QJCUCOACPIRJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, featuring a phenyl substituent at position 2 and a pinacol boronate ester at position 5. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and heteroaryl systems for pharmaceutical and materials science applications . The pinacol boronate group enhances stability and solubility in organic solvents, while the phenyl group introduces steric and electronic effects that modulate reactivity .

Biological Activity

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a phenyl group and a dioxaborolane moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against resistant strains of bacteria and fungi.

CompoundMIC (µg/mL)Target Organism
240.5 - 1.0Mycobacterium tuberculosis
450.05 - 0.3Candida albicans (Fluconazole-resistant)

These findings suggest that the compound may possess similar antimicrobial properties due to its structural similarities with other active pyrimidine derivatives .

Anticancer Activity

Pyrimidine derivatives are increasingly recognized for their anticancer potential. The incorporation of the dioxaborolane group can enhance the selectivity and potency of these compounds against cancer cells.

In a study evaluating various pyrimidine-based compounds, several showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or polymerases that are crucial for cell division and DNA replication.
  • DNA Interaction : Pyrimidines can intercalate into DNA strands or interfere with nucleic acid synthesis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives in animal models for their anticancer effects. The study demonstrated that certain modifications to the pyrimidine structure significantly enhanced efficacy against tumor cells while reducing toxicity to normal cells .

Another investigation focused on the antimicrobial efficacy of related compounds against multidrug-resistant pathogens. Results indicated that some derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting a potential role in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry , particularly as a building block for the synthesis of biologically active molecules. The boron-containing moiety enables the compound to participate in various reactions that are crucial for drug development.

Case Studies

  • Anticancer Agents :
    Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The incorporation of the dioxaborolane group can enhance the bioactivity and selectivity of these compounds against cancer cells. For instance, studies have shown that modifications to the pyrimidine core can lead to increased potency against specific cancer types.
  • Antiviral Activity :
    Compounds similar to 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine have been investigated for their antiviral properties. The presence of the dioxaborolane unit has been linked to improved interaction with viral enzymes, making it a candidate for further exploration in antiviral drug design.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations.

Synthetic Applications

  • Cross-Coupling Reactions :
    The dioxaborolane group can facilitate cross-coupling reactions (e.g., Suzuki coupling), which are essential for forming carbon-carbon bonds in organic synthesis. This makes it a valuable reagent in synthesizing complex organic molecules.
  • Functionalization of Aromatic Compounds :
    The compound can be used to functionalize aromatic systems through electrophilic aromatic substitution reactions. This application is particularly useful in the development of new materials and fine chemicals.

Materials Science

In materials science, this compound has potential applications in developing advanced materials such as polymers and nanocomposites.

Application Insights

  • Polymer Chemistry :
    The compound can be utilized as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its unique structure allows for the incorporation of boron into polymer matrices.
  • Nanotechnology :
    Research into nanocomposites incorporating boron compounds has shown promise in creating materials with enhanced electrical and thermal properties. The use of this pyrimidine derivative could lead to innovative applications in electronics and energy storage.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the standard synthetic routes for preparing 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyrimidine (e.g., 5-bromo-2-phenylpyrimidine) with a pinacol boronate ester (e.g., bis(pinacolato)diboron) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dioxane or THF at reflux . For example, a similar protocol in achieved coupling of a pyrimidine bromide with a boronate ester using Pd(OAc)₂ and NaHCO₃ in 2-methyltetrahydrofuran at 100°C.

Q. Q2: How can researchers confirm the purity and structural integrity of this compound?

A: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm aromatic proton environments (δ 7.0–8.5 ppm for pyrimidine and phenyl groups) and boron-related shifts (e.g., δ 1.3 ppm for pinacol methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₇H₂₀BN₂O₂, exact mass 299.15 g/mol) .
  • X-ray crystallography : For unambiguous structural confirmation, employ programs like SHELXL or OLEX2 for refinement .

Q. Q3: What solubility properties should be considered for experimental design?

A: The compound is lipophilic due to the phenyl and pinacol groups. Solubility data from analogous pyrimidinylboronates ( ) suggest moderate solubility in THF, DMSO, and dichloromethane (>10 mg/mL), but poor solubility in water. Pre-dissolve in DMSO for biological assays and use inert atmospheres to prevent boronate hydrolysis .

Q. Advanced Synthetic Challenges

Q. Q4: How can researchers optimize low-yielding Suzuki-Miyaura couplings involving this boronate?

A: Key variables to test:

  • Catalyst system : Compare PdCl₂(dppf), Pd(PPh₃)₄, and XPhos Pd G3 for efficiency.
  • Base selection : K₃PO₄ or Cs₂CO₃ may enhance reactivity compared to NaHCO₃ .
  • Solvent effects : Switch to DMA or toluene if THF/dioxane fail.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) .
    Monitor reaction progress via TLC (silica, ethyl acetate/hexane) or LC-MS.

Q. Q5: How to address contradictions in catalytic activity between batch and flow chemistry setups?

A: Flow systems often improve reproducibility by minimizing oxygen/moisture. If batch reactions underperform:

  • Purge solvents : Use freeze-pump-thaw cycles for degassing.
  • Additives : Include TBAB (tetrabutylammonium bromide) to stabilize boronate intermediates .
  • Characterize byproducts : Use HRMS to detect deboronation or homocoupling (e.g., biphenyl formation) .

Q. Application-Driven Methodologies

Q. Q6: How can this compound be used in targeted drug delivery systems?

A: The boronate ester reacts with reactive oxygen species (ROS) in cancer cells. For example, describes conjugating it to proteins (e.g., RNase A) via a carbonate linker. Upon ROS exposure (e.g., H₂O₂), the boronate cleaves, releasing the active drug. Validate reactivity using fluorescence assays (e.g., Amplex Red for H₂O₂ detection) and confirm intracellular activation via confocal microscopy .

Q. Q7: What strategies enable regioselective functionalization of the pyrimidine ring?

A: The 5-boronate group directs electrophilic substitution to the 4-position. For example:

  • Halogenation : Use NBS in DMF to introduce bromine at C4.
  • Cross-coupling : Perform sequential Suzuki reactions (first at C5-boronate, then at C4-halogen) .
    Characterize regiochemistry via NOESY (nuclear Overhauser effects) or X-ray .

Q. Data Analysis and Troubleshooting

Q. Q8: How to resolve discrepancies between computational and experimental NMR shifts?

A: Discrepancies often arise from solvent effects or dynamic processes.

  • Simulate spectra : Use Gaussian or ADF with explicit solvent models (e.g., COSMO).
  • Variable-temperature NMR : Detect rotameric equilibration (e.g., pinacol methyl rotation) .
  • Compare with literature : Cross-reference shifts from and for validation.

Q. Q9: Why might crystallography data fail to resolve the boronate moiety?

A: Boron’s low electron density complicates X-ray detection. Mitigation strategies:

  • Heavy atom derivatives : Soak crystals with iodine or platinum.
  • Neutron diffraction : If accessible, resolve hydrogen/boron positions.
  • Complement with DFT : Optimize geometry using B3LYP/6-31G(d) and compare bond lengths .

Q. Stability and Storage

Q. Q10: What are the best practices for long-term storage?

A: Store under argon at –20°C in amber vials. Periodically check purity via HPLC (C18 column, acetonitrile/water gradient). If decomposition >5%, repurify via silica chromatography (hexane/ethyl acetate) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The reactivity and applications of pyrimidine-based boronate esters are heavily influenced by substituents on the heteroaromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Selected Pyrimidine Boronate Esters

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-Phenyl-5-(dioxaborolan-2-yl)pyrimidine Phenyl (2), Bpin (5) C₁₆H₁₈BN₂O₂ 284.14 Not explicitly listed High steric bulk, moderate reactivity in coupling reactions
2-Amino-5-(dioxaborolan-2-yl)pyrimidine NH₂ (2), Bpin (5) C₁₀H₁₅BN₃O₂ 235.07 328-77163 () Electron-donating NH₂ group reduces electrophilicity; used in antiviral drug intermediates
4-Methyl-5-(dioxaborolan-2-yl)pyrimidine CH₃ (4), Bpin (5) C₁₁H₁₇BN₂O₂ 220.08 936250-17-8 () Methyl enhances lipophilicity; moderate reactivity in alkylation reactions
2-(Difluoromethoxy)-5-(dioxaborolan-2-yl)pyrimidine OCF₂H (2), Bpin (5) C₁₁H₁₅BF₂N₂O₃ 292.06 68291265 () Electron-withdrawing OCF₂H increases electrophilicity; potential use in fluorinated pharmaceuticals
2-(Methylthio)-5-(dioxaborolan-2-yl)pyrimidine SCH₃ (2), Bpin (5) C₁₁H₁₇BN₂O₂S 268.14 940284-18-4 () Thioether group improves oxidative stability; used in agrochemicals
4,6-Dimethyl-5-(dioxaborolan-2-yl)pyrimidine CH₃ (4,6), Bpin (5) C₁₂H₁₉BN₂O₂ 234.10 1430233-43-4 () Steric hindrance reduces coupling efficiency; niche use in polymer chemistry
2-Fluoro-5-(dioxaborolan-2-yl)pyrimidine F (2), Bpin (5) C₁₀H₁₄BFN₂O₂ 240.04 1352796-65-6 () Fluorine enhances electrophilicity; high reactivity in coupling reactions

Reactivity in Cross-Coupling Reactions

The electronic nature of substituents significantly impacts Suzuki-Miyaura coupling efficiency:

  • Electron-withdrawing groups (e.g., F, Cl, OCF₂H) : Increase electrophilicity at the boron center, accelerating transmetallation with palladium catalysts. For example, 2-fluoro-5-Bpin-pyrimidine exhibits faster coupling kinetics than the phenyl-substituted analog .
  • Electron-donating groups (e.g., NH₂, CH₃) : Reduce electrophilicity, requiring harsher reaction conditions (e.g., higher temperatures or stronger bases) .
  • Steric effects : Bulky groups like phenyl or 4,6-dimethyl substituents hinder catalyst access, lowering yields in sterically demanding reactions .

Table 2: Comparative Reactivity in Model Suzuki-Miyaura Reactions*

Compound Coupling Partner (Ar-X) Yield (%) Reaction Time (h)
2-Phenyl-5-Bpin-pyrimidine 4-Bromotoluene 78 12
2-Fluoro-5-Bpin-pyrimidine 4-Bromotoluene 92 6
2-Amino-5-Bpin-pyrimidine 4-Bromotoluene 65 18
4-Methyl-5-Bpin-pyrimidine 4-Bromotoluene 72 10

*Hypothetical data based on substituent electronic trends .

Properties

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCUCOACPIRJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319255-85-0
Record name 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.